Acetic acid;hept-6-ene-1,5-diol
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Overview
Description
Acetic acid;hept-6-ene-1,5-diol is an organic compound that features both an acetic acid group and a hept-6-ene-1,5-diol structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,5-diol typically involves the reaction of hept-6-ene-1,5-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;hept-6-ene-1,5-diol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid group, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acetyl chloride, acetic anhydride
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
Acetic acid;hept-6-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;hept-6-ene-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Hept-6-ene-1,5-diol: Lacks the acetic acid group, resulting in different chemical properties and reactivity.
Acetic acid: Does not contain the hept-6-ene-1,5-diol structure, leading to distinct physical and chemical characteristics.
Uniqueness
Acetic acid;hept-6-ene-1,5-diol is unique due to the presence of both an acetic acid group and a hept-6-ene-1,5-diol structure
Properties
CAS No. |
112371-16-1 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;hept-6-ene-1,5-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-7(9)5-3-4-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
InChI Key |
QPLMWYFDDBECFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CC(CCCCO)O |
Origin of Product |
United States |
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